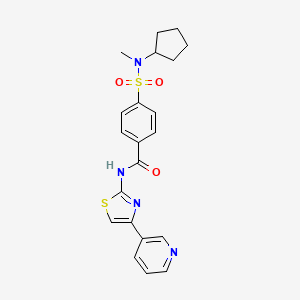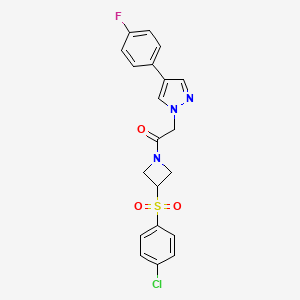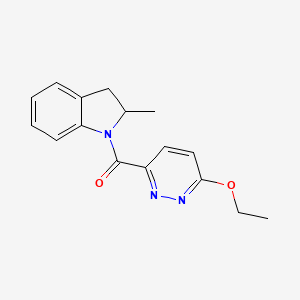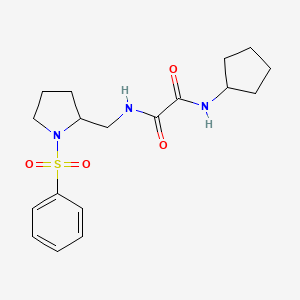![molecular formula C16H11F3N2O3 B2875260 N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034566-83-9](/img/structure/B2875260.png)
N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-trifluoromethyl compounds has been extensively studied. The development of new synthetic methods from abundant and easily available substrates is highly desirable but still challenging . A common strategy involves the use of silver-mediated oxidative trifluoromethylation .Molecular Structure Analysis
The molecular structure of N-trifluoromethyl compounds plays a crucial role in their properties and applications. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . The reactions of these compounds can be influenced by factors such as the presence of other functional groups and the reaction conditions .Physical And Chemical Properties Analysis
Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability . These properties make N-trifluoromethyl compounds valuable targets in medicinal chemistry .Applications De Recherche Scientifique
Organic Synthesis Intermediates
N-([2,3’-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide: serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into target molecules, which can significantly alter the chemical and physical properties of these compounds . This is crucial for the development of new pharmaceuticals and agrochemicals where fluorine’s small size and high electronegativity can improve metabolic stability and bioavailability.
Medicinal Chemistry
In medicinal chemistry, this compound’s structural motif is common in drug design. The presence of both a furan ring and a trifluoromethyl group can be exploited to create novel compounds with potential therapeutic effects. For instance, modifications of this compound could lead to the development of new inhibitors or receptor modulators .
Fluorine Chemistry
As a fluorinated compound, it can be used in the study of C–F bond activation and fluorination reactions. The trifluoromethyl group is a common moiety in fluorine chemistry, and its reactivity can be harnessed for introducing fluorine into other molecules, which is a key step in the synthesis of many fluorinated pharmaceuticals .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is Nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in various biological processes by regulating methylation potential and the degradation of nicotinamide . The aberrant expression of NNMT has been implicated in multiple cancers, metabolic, and liver diseases .
Biochemical Pathways
NNMT is involved in nicotinate and nicotinamide metabolism . It affects a biochemical mechanism known as a futile cycle, which plays a role in metabolic regulation . By interacting with NNMT, the compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
The trifluoromethyl group, which is part of the compound, is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group could influence the compound’s bioavailability.
Result of Action
Given its potential interaction with nnmt, it could influence the methylation potential and degradation of nicotinamide, which could have various downstream effects, potentially influencing the progression of diseases where nnmt is implicated .
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)14-4-1-10(7-20-14)15(22)21-8-12-2-3-13(24-12)11-5-6-23-9-11/h1-7,9H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCQDIHWQZSWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[({[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2875178.png)
![Methyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875179.png)



![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2875184.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)



![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2875198.png)
